1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process starting from quinoline N-oxide. The general procedure involves the following steps:
Fluorination: The tetrahydroquinoline is then fluorinated using a fluorinating agent to introduce the fluorine atom at the 6-position.
Benzoylation: Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the benzoyl group, which may influence its solubility and interaction with biological targets.
1-benzoyl-6-fluoroquinoline: Lacks the tetrahydro structure, which may alter its stability and reactivity.
Uniqueness
1-benzoyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the benzoyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-7-8-14-11-15(18)9-10-16(14)19(12)17(20)13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCLYMFHPMQQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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